Dronedarone Dronedarone Dronedarone is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. Dronedarone is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation.
Dronedarone is a member of the class of 1-benzofurans used for the treatment of cardiac arrhythmias. It has a role as an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of 1-benzofurans, a tertiary amino compound, a sulfonamide, an aromatic ketone and an aromatic ether.
Dronedarone is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Atrial fibrillation is a common sustained arrhythmia where the treatment primarily focuses on stroke prevention and symptom management. It is managed by rate control, rhythm control, prevention of thromboembolic events, and treatment of the underlying disease. Similar to [amiodarone], dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors. Dronedarone is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems. Additionally, the methyl sulfonyl group in its structure renders dronedarone to be more lipophilic with a shorter half-life than amiodarone. This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities. Commonly marketed as Multaq®, dronedarone was approved by the FDA in July 2009 and Health Canada in August 2009. A safety concern for the risk of drug-induced hepatocellular injury has been issued following marketing of dronedarone.
Brand Name: Vulcanchem
CAS No.: 141626-36-0
VCID: VC0526633
InChI: InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3
SMILES: CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Molecular Formula: C31H44N2O5S
Molecular Weight: 556.8 g/mol

Dronedarone

CAS No.: 141626-36-0

Inhibitors

VCID: VC0526633

Molecular Formula: C31H44N2O5S

Molecular Weight: 556.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Dronedarone - 141626-36-0

CAS No. 141626-36-0
Product Name Dronedarone
Molecular Formula C31H44N2O5S
Molecular Weight 556.8 g/mol
IUPAC Name N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide
Standard InChI InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3
Standard InChIKey ZQTNQVWKHCQYLQ-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Canonical SMILES CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Appearance Solid powder
Colorform Crystals from acetone/hexane
Melting Point 137-145
149-153 °C
Description Dronedarone is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. Dronedarone is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation.
Dronedarone is a member of the class of 1-benzofurans used for the treatment of cardiac arrhythmias. It has a role as an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of 1-benzofurans, a tertiary amino compound, a sulfonamide, an aromatic ketone and an aromatic ether.
Dronedarone is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Atrial fibrillation is a common sustained arrhythmia where the treatment primarily focuses on stroke prevention and symptom management. It is managed by rate control, rhythm control, prevention of thromboembolic events, and treatment of the underlying disease. Similar to [amiodarone], dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors. Dronedarone is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems. Additionally, the methyl sulfonyl group in its structure renders dronedarone to be more lipophilic with a shorter half-life than amiodarone. This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities. Commonly marketed as Multaq®, dronedarone was approved by the FDA in July 2009 and Health Canada in August 2009. A safety concern for the risk of drug-induced hepatocellular injury has been issued following marketing of dronedarone.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility 0.64 g/l
In water, 3.6X10-4 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Multaq; SR-33589; SR33589; SR 33589; SR-33589B; Dronedarone
Vapor Pressure 1.26X10-15 mm Hg at 25 °C (est)
Reference 1: De Vecchis R, Ariano C. Effects of dronedarone on all-cause mortality and on cardiovascular events in patients treated for atrial fibrillation. A meta analysis of RCTs. Minerva Cardioangiol. 2018 Sep 26. doi: 10.23736/S0026-4725.18.04719-9. [Epub ahead of print] PubMed PMID: 30260141.
2: Kondratieva DS, Afanasiev SA, Popov SV. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium. Biomed Res Int. 2018 Aug 2;2018:4737489. doi: 10.1155/2018/4737489. eCollection 2018. PubMed PMID: 30155479; PubMed Central PMCID: PMC6098862.
3: Chilukoti RK, Lendeckel J, Darm K, Bukowska A, Goette A, Sühling M, Utpatel K, Peters B, Homuth G, Völker U, Wolke C, Scharf C, Lendeckel U. Integration of "omics" techniques: Dronedarone affects cardiac remodeling in the infarction border zone. Exp Biol Med (Maywood). 2018 Jul;243(11):895-910. doi: 10.1177/1535370218788517. PubMed PMID: 30105952; PubMed Central PMCID: PMC6108048.
4: Baek IH. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat. Xenobiotica. 2018 Sep 12:1-6. doi: 10.1080/00498254.2018.1496369. [Epub ahead of print] PubMed PMID: 29962267.
5: Grimaldi-Bensouda L, Wedemeyer H, Wiegand J, Lohse AW, Benichou J, Rossignol M, Larrey D, Abenhaim L, Poynard T, Schott E; PGRx-ALI study group. Dronedarone, amiodarone and other antiarrhythmic drugs, and acute liver injuries: a case-referent study. Int J Cardiol. 2018 Sep 1;266:100-105. doi: 10.1016/j.ijcard.2018.04.007. PubMed PMID: 29887424.
6: Ehrlich JR. Re-gaining confidence in contemporary dronedarone use. Int J Cardiol. 2018 Aug 1;264:97-98. doi: 10.1016/j.ijcard.2018.04.030. PubMed PMID: 29776579.
7: Friberg L. Safety of apixaban in combination with dronedarone in patients with atrial fibrillation. Int J Cardiol. 2018 Aug 1;264:85-90. doi: 10.1016/j.ijcard.2018.02.055. PubMed PMID: 29776576.
8: Piotrkowska B, Nerdinger S, Schreiner E, Selič L, Graczyk PP. A short synthesis of Dronedarone. Bioorg Med Chem. 2018 Aug 7;26(14):4330-4335. doi: 10.1016/j.bmc.2018.03.041. Epub 2018 Mar 28. PubMed PMID: 29716765.
9: Oryan A, Bemani E, Bahrami S. Emerging role of amiodarone and dronedarone, as antiarrhythmic drugs, in treatment of leishmaniasis. Acta Trop. 2018 Sep;185:34-41. doi: 10.1016/j.actatropica.2018.04.022. Epub 2018 Apr 22. Review. PubMed PMID: 29689189.
10: Chen S, Wu Q, Ning B, Bryant M, Guo L. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone. Arch Toxicol. 2018 Jun;92(6):1969-1981. doi: 10.1007/s00204-018-2196-x. Epub 2018 Apr 3. PubMed PMID: 29616291.
11: Wu C, Tcherny-Lessenot S, Dai W, Wang Y, Kechemir H, Gandhi S, Lin S, Juhaeri J. Assessing the Risk for Peripheral Neuropathy in Patients Treated With Dronedarone Compared With That in Other Antiarrhythmics. Clin Ther. 2018 Mar;40(3):450-455.e1. doi: 10.1016/j.clinthera.2018.01.015. Epub 2018 Feb 28. PubMed PMID: 29500139.
PubChem Compound 208898
Last Modified Nov 11 2021
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